molecular formula C18H17ClN4O2S2 B2820575 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021104-18-6

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2820575
CAS No.: 1021104-18-6
M. Wt: 420.93
InChI Key: BMBILBHIPVMXBF-UHFFFAOYSA-N
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Description

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow techniques to ensure consistent production.

Chemical Reactions Analysis

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar compounds to 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)23-12-10-22(11-13-23)17-8-6-15(20-21-17)14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBILBHIPVMXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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